N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide
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Overview
Description
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects . They have been used in the treatment of various conditions such as inflammation, psychosis, arrhythmia, anxiety, fungal infections, and cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been reported to modulate a variety of biochemical pathways, including those involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, and cancer .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile may influence the compound’s bioavailability.
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
The chemical properties of thiophene derivatives, such as their solubility in organic solvents and insolubility in water, may influence their action in different environments .
Preparation Methods
The synthesis of thiophene derivatives, including N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions to form the thiophene ring.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific conditions and reagents used .
Scientific Research Applications
Thiophene derivatives, including N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide, have significant applications in scientific research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Additionally, they exhibit various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Comparison with Similar Compounds
Thiophene derivatives can be compared with other heterocyclic compounds such as furan and pyrrole derivatives. While all these compounds contain a five-membered ring with one heteroatom, thiophene derivatives are unique due to the presence of sulfur, which imparts distinct electronic and chemical properties .
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-14(12-5-3-9-18-12)16-11-15(7-1-2-8-15)13-6-4-10-19-13/h3-6,9-10H,1-2,7-8,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUJKHOYYSCAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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